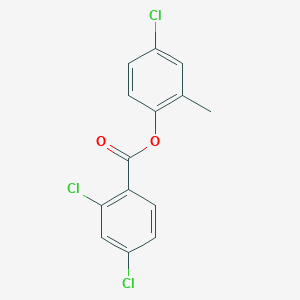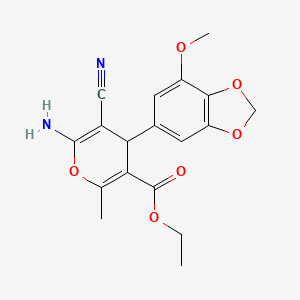![molecular formula C16H14F3NO2 B5525596 2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide" pertains to a class of organic molecules that feature both the phenoxy and acetamide functional groups. These molecules are of interest in various fields of chemistry and materials science due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from basic aromatic compounds. For example, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involves using 3-fluoro-4-cyanophenol as the primary compound. This process is characterized by reactions that establish the phenoxy and acetamide linkages through strategic functional group transformations (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as IR, 1H NMR, and elemental analysis. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups (Z. Zhong-cheng & Shu Wan-yin, 2002).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include acetylation, esterification, and ester interchange steps. These reactions are facilitated by various reagents and conditions, leading to high yields of the target molecules. The reaction mechanisms are influenced by the specific functional groups present on the starting materials and the intermediates formed during the synthesis process (Z. Zhong-cheng & Shu Wan-yin, 2002).
Aplicaciones Científicas De Investigación
Photoreactions and Solvent Effects
Research has demonstrated the impact of solvents on the photoreactions of related compounds. For instance, flutamide, a compound with a similar structure, undergoes different photoreactions in acetonitrile and 2-propanol, highlighting the influence of solvents on the stability and reactivity of such compounds under UV light. This study suggests potential applications in understanding and optimizing photochemical processes for related compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Crystal Structure and Optical Properties
The crystal structure and optical properties of orcinolic derivatives, which are structurally related to the query compound, have been analyzed. Such studies are essential for developing new materials with specific optical characteristics, which can be used in sensors, indicators, and other applications requiring precise optical responses to chemical or physical changes (Wannalerse et al., 2022).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, illustrates the compound's role in synthesizing intermediates for natural antimalarial drugs. This research highlights the compound's utility in the selective synthesis of pharmaceutical intermediates, showcasing its importance in drug development and synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents, signifies the compound's relevance in medicinal chemistry. Such research is crucial for discovering new therapeutic agents with improved efficacy and reduced side effects (Rani, Pal, Hegde, & Hashim, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-5-2-3-8-14(11)22-10-15(21)20-13-7-4-6-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUWKFXWGBUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)


![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)